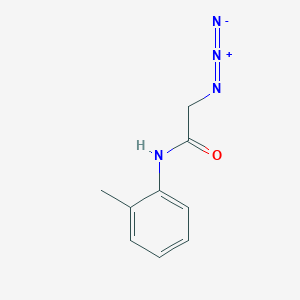

2-azido-N-(2-methylphenyl)acetamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-azido-N-(2-methylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O/c1-7-4-2-3-5-8(7)12-9(14)6-11-13-10/h2-5H,6H2,1H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUCMTJUHMSZPRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80557305 | |

| Record name | 2-Azido-N-(2-methylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80557305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116433-48-8 | |

| Record name | 2-Azido-N-(2-methylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80557305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Azido N 2 Methylphenyl Acetamide and Analogues

Established Synthetic Routes to N-Aryl-α-azidoacetamides

The most well-established and widely utilized method for the synthesis of N-aryl-α-azidoacetamides is the nucleophilic substitution of α-haloacetamides. This approach is favored for its reliability and the ready availability of starting materials.

Nucleophilic Substitution Reactions of Halogenated Acetamides

The primary route to N-aryl-α-azidoacetamides involves a two-step process. First, an appropriately substituted aniline (B41778) is acylated with a haloacetyl chloride, typically chloroacetyl chloride or bromoacetyl chloride, to form the corresponding N-aryl-α-haloacetamide. This intermediate is then subjected to a nucleophilic substitution reaction with an azide (B81097) salt, most commonly sodium azide (NaN₃), to yield the desired N-aryl-α-azidoacetamide. rsc.orgnih.gov The azide ion (N₃⁻) is a potent nucleophile that readily displaces the halide from the α-carbon of the acetamide (B32628). masterorganicchemistry.com

The reaction is typically carried out in a polar solvent to facilitate the dissolution of the azide salt and the haloacetamide. Common solvents include ethanol (B145695)/water mixtures, acetone, and dimethylformamide (DMF). nih.gov The reaction temperature and time can vary depending on the specific substrate and solvent system used, with some reactions proceeding at room temperature while others require heating to reflux. nih.govresearchgate.net

For instance, the synthesis of 2-azido-N-(p-tolyl)acetamide, an analogue of the title compound, was achieved by refluxing 2-chloro-N-(p-tolyl)acetamide with sodium azide in a 70:30 ethanol/water mixture for 24 hours, affording the product in 73% yield. nih.gov Similarly, 2-azido-N-(o-tolyl)acetamide, the target compound, has been prepared in situ from the corresponding 2-chloro-N-(o-tolyl)acetamide. researchgate.net

Recent advancements in this established route include the use of microwave irradiation to accelerate the reaction. Microwave-assisted synthesis has been shown to significantly reduce reaction times, often from hours to minutes, while maintaining good to excellent yields. researchgate.net This modification offers a more efficient and time-saving approach to these valuable compounds.

Table 1: Synthesis of N-Aryl-α-azidoacetamides via Nucleophilic Substitution

| N-Aryl-α-haloacetamide Precursor | Azide Source | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Chloro-N-(p-tolyl)acetamide | Sodium Azide | Ethanol/Water (70:30), 80°C, 24 h | 73 | nih.goviucr.orgresearchgate.net |

| 2-Chloro-N-(o-tolyl)acetamide | Sodium Azide | Prepared in situ | Not reported | researchgate.net |

| 2-Chloro-N-phenylacetamide | Sodium Azide | Toluene, reflux, 5-7 h | 88-96 | rsc.org |

| Various Alkyl Halides | Sodium Azide | Aqueous media, Microwave | Good to Excellent | researchgate.net |

Advancements in Green Chemistry Approaches for Azidoacetamide Synthesis

In recent years, there has been a significant push towards the development of more environmentally benign synthetic methods. For the synthesis of azidoacetamides, these efforts have focused on reducing the use of hazardous solvents and reagents, and improving energy efficiency.

One of the most promising green approaches is the electrochemical synthesis of vicinal azidoacetamides. rsc.org This method avoids the use of chemical oxidants and transition-metal catalysts, instead relying on an electric current to drive the reaction. The electrochemical azidoacetamidation of alkenes can be carried out under mild conditions with a broad substrate scope, offering an efficient and environmentally friendly alternative to traditional methods. rsc.org

The use of alternative reaction media, such as deep eutectic solvents (DES), has also been explored. researchgate.net DES are mixtures of salts that are liquid at low temperatures and can serve as effective and recyclable solvents for organic reactions. The synthesis of Δ²-1,2,3-triazoline derivatives from aryl azides and olefins has been successfully demonstrated in a choline (B1196258) chloride/urea deep eutectic solvent. researchgate.net This approach can be extended to the in situ generation of azides from halo-precursors, followed by their reaction to form more complex molecules in a one-pot process.

Furthermore, solvent-free reaction conditions, often in conjunction with microwave irradiation, represent another significant advancement in the green synthesis of azides and their derivatives. rsc.orgresearchgate.net These methods eliminate the need for volatile and often toxic organic solvents, reducing waste and simplifying product purification.

Emerging Strategies for the Synthesis of Azidoacetamide Scaffolds

Beyond the established and green-optimized methods, new and innovative strategies for the synthesis of azidoacetamide scaffolds are continuously being developed. These emerging strategies often focus on novel reaction pathways, the use of biocatalysis, and the application of advanced technologies like flow chemistry.

Biocatalysis offers a highly selective and environmentally friendly approach to the synthesis of chiral azido (B1232118) compounds. researchgate.netberkeley.eduacs.org Enzymes such as halohydrin dehalogenases have been employed for the azidolysis of epoxides to produce enantiopure β-azidoalcohols. researchgate.net This enzymatic approach can be part of a chemoenzymatic cascade, where a chemical step is followed by a biocatalytic one, to build complex molecules with high stereocontrol. Recently, the discovery of the first natural enzyme capable of de novo azide synthesis, Tri17, opens up new possibilities for the biological production of azides under mild, physiological conditions. berkeley.edu

Flow chemistry is another emerging technology that is poised to revolutionize the synthesis of azides and other potentially hazardous compounds. nih.govdurham.ac.ukmaynoothuniversity.ie Continuous flow reactors offer enhanced safety for handling explosive intermediates like azides by minimizing the reaction volume at any given time. This technology also allows for precise control over reaction parameters, leading to improved yields and selectivity. The integration of multi-step syntheses in a continuous flow system can streamline the production of complex molecules, including N-aryl-α-azidoacetamides and their derivatives. durham.ac.uk

Chemical Reactivity and Transformations of 2 Azido N 2 Methylphenyl Acetamide

Azide (B81097) Reactivity: Cycloaddition Chemistry

The azide group is a classic 1,3-dipole, making it an ideal participant in cycloaddition reactions to form stable five-membered heterocyclic rings.

Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) for 1,2,3-Triazole Formation

The most prominent reaction of organic azides is the Huisgen 1,3-dipolar cycloaddition with alkynes. wikipedia.org The copper(I)-catalyzed version of this reaction, known as the Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC), is a cornerstone of "click chemistry," valued for its high efficiency, mild reaction conditions, and strict regioselectivity, exclusively yielding the 1,4-disubstituted 1,2,3-triazole isomer. wikipedia.orgorganic-chemistry.org

While specific studies on 2-azido-N-(2-methylphenyl)acetamide are not prevalent, the reactivity of analogous compounds like 2-azido-N-(4-methylphenyl)acetamide is documented. nih.govresearchgate.netiucr.org By analogy, this compound is expected to react readily with terminal alkynes in the presence of a copper(I) catalyst. The catalyst is typically generated in situ by reducing a copper(II) salt (like CuSO₄) with a reducing agent such as sodium ascorbate. nih.govjenabioscience.com The reaction proceeds to link the azide-containing scaffold to various alkyne-functionalized molecules, producing highly stable triazole rings. arkat-usa.org This transformation is widely used in drug discovery, bioconjugation, and materials science. nih.govjenabioscience.comnih.gov

The table below outlines a typical CuAAC reaction involving this compound.

| Reactant A | Reactant B | Catalyst System | Product | Regioselectivity |

| This compound | Phenylacetylene | CuSO₄, Sodium Ascorbate | 1-(4-phenyl-1H-1,2,3-triazol-1-yl)-N-(2-methylphenyl)acetamide | 1,4-disubstituted |

| This compound | Propargyl alcohol | [CuBr(PPh₃)₃] | 1-((1-(2-hydroxyethyl)-1H-1,2,3-triazol-4-yl)methyl)-N-(2-methylphenyl)acetamide | 1,4-disubstituted |

Intramolecular Cyclization Reactions Involving the Azide Moiety

The structure of this compound contains functionalities that could potentially undergo intramolecular cyclization under specific conditions, although such reactions are not prominently documented for this exact molecule. Hypothetically, the azide could react with the ortho-methyl group on the phenyl ring. For instance, activation of the methyl group via methods like photolysis or thermolysis could lead to the formation of a nitrene intermediate from the azide, which could then insert into a C-H bond of the proximate methyl group to form a seven-membered heterocyclic ring.

Another potential, though less common, pathway could involve a transition-metal-catalyzed process. For example, palladium-catalyzed cyclization of similar ortho-substituted anilines is a known method for indole (B1671886) synthesis. mdpi.com A similar strategy might be envisioned where the azide participates in a cyclization cascade. The synthesis of aziridines and their subsequent stereoselective transformations also provides a basis for potential, complex cyclizations. researchgate.net

The following table outlines a hypothetical intramolecular cyclization.

| Starting Material | Condition | Intermediate | Potential Product | Ring System Formed |

| This compound | Thermolysis or Photolysis | Acyl nitrene | Dihydrodiazepine derivative | Seven-membered ring |

Reduction Pathways of the Azide Group to Amines

The reduction of azides to primary amines is a fundamental and highly efficient transformation in organic synthesis. This reaction provides a straightforward method to introduce a primary amino group, which is a key functional group in many biologically active molecules and synthetic intermediates. For this compound, this transformation would yield 2-amino-N-(2-methylphenyl)acetamide.

Several methods are available for this reduction, offering a range of conditions to suit different functional group tolerances. libretexts.org

Catalytic Hydrogenation: This is a clean and common method, typically employing catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere.

Staudinger Reaction: This two-step process involves the reaction of the azide with a phosphine (B1218219), such as triphenylphosphine (B44618) (PPh₃), to form an aza-ylide intermediate, which is then hydrolyzed with water to produce the amine and the corresponding phosphine oxide.

Hydride Reagents: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can effectively reduce azides to amines. However, this reagent is less selective and may also reduce the amide functionality if not used under controlled conditions.

Tin-Based Reagents: Tri-n-butyltin hydride (Bu₃SnH) is known to reduce azides to tin-substituted amines, which are typically hydrolyzed during purification to give the free amine. libretexts.org

| Reagent | Conditions | Product | Key Advantage |

| H₂/Pd-C | Methanol, Room Temperature | 2-amino-N-(2-methylphenyl)acetamide | Clean reaction, byproduct is N₂ gas |

| 1. PPh₃ 2. H₂O | THF, then H₂O | 2-amino-N-(2-methylphenyl)acetamide | Mild conditions, tolerant of many functional groups |

| LiAlH₄ | Diethyl ether or THF, 0 °C to RT | 2-amino-N-(2-methylphenyl)acetamide | Powerful and rapid reduction |

| Bu₃SnH | AIBN (initiator), Toluene, Reflux | 2-amino-N-(2-methylphenyl)acetamide | Useful in radical reaction sequences libretexts.org |

Potential for Radical-Mediated Transformations

Organic azides can participate in radical reactions, opening up alternative synthetic pathways. core.ac.ukfao.org These transformations can be initiated by creating a radical center on the azide itself or on an adjacent atom. The azide group can be converted into an azidyl radical (N₃•) by reaction with certain oxidizing agents. libretexts.org This electrophilic radical can then engage in reactions such as addition to electron-rich double bonds. libretexts.org

Alternatively, radical-generating conditions can lead to transformations elsewhere in the this compound molecule. For example, a radical initiator could lead to hydrogen atom abstraction from the carbon alpha to the azide, forming a carbon-centered radical. This intermediate could then undergo various subsequent reactions. The presence of the aromatic ring also introduces the possibility of radical addition or substitution reactions on the ring itself, a process known to occur with azide radicals and aromatic compounds. acs.org While radical carboazidation is a known strategy for synthesizing complex azides, the reverse process or subsequent radical-mediated transformations of a pre-formed azide like this compound represent an area of synthetic potential. core.ac.uk

| Radical Initiator | Potential Intermediate | Type of Transformation |

| (NH₄)₂Ce(NO₃)₆ (CAN) | Azidyl Radical (N₃•) libretexts.org | Addition to external alkenes, Aromatic azidation acs.org |

| AIBN, heat | Carbon-centered radical at Cα to the azide | Radical cyclization, Intermolecular addition |

| Benzoyl peroxide | Phenyl radical | Addition to the aromatic ring, Hydrogen abstraction |

Mechanistic Investigations of Reactions Involving 2 Azido N 2 Methylphenyl Acetamide

Mechanistic Elucidation of Huisgen [3+2] Cycloadditions

The Huisgen 1,3-dipolar cycloaddition is a powerful method for synthesizing five-membered heterocycles. organic-chemistry.orgsci-rad.com In the context of 2-azido-N-(2-methylphenyl)acetamide, the azide (B81097) group acts as the 1,3-dipole, which can react with a dipolarophile, such as an alkyne, to form a 1,2,3-triazole ring.

The classical, thermal Huisgen cycloaddition is understood to be a concerted pericyclic reaction, where the 4 π-electrons of the azide and 2 π-electrons of the alkyne participate in a [4πs + 2πs] cycloaddition. organic-chemistry.org This reaction, however, often requires elevated temperatures and can result in a mixture of 1,4- and 1,5-regioisomers, which limits its synthetic utility. wikipedia.org

To overcome these limitations, metal-catalyzed versions of this reaction have been developed, which proceed via different, stepwise mechanisms. The two most prominent are the copper-catalyzed and ruthenium-catalyzed azide-alkyne cycloadditions (CuAAC and RuAAC).

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The copper(I)-catalyzed reaction proceeds exclusively with terminal alkynes to yield the 1,4-disubstituted 1,2,3-triazole. nih.govcapes.gov.br The mechanism is no longer a concerted cycloaddition but a stepwise process. nih.govrsc.org Quantum mechanical studies and experimental evidence support a mechanism that involves the formation of a copper(I)-acetylide intermediate. nih.govrsc.org This key intermediate then reacts with the azide. The negatively charged nitrogen of the azide coordinates to the positively charged copper of the acetylide complex, positioning the two reactants for cycloaddition. nih.gov This catalytic cycle significantly lowers the activation barrier compared to the uncatalyzed thermal reaction and ensures high regioselectivity for the 1,4-isomer. nih.govnih.gov

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): In contrast to CuAAC, the ruthenium-catalyzed reaction typically yields the 1,5-disubstituted 1,2,3-triazole. wikipedia.orgorganic-chemistry.orgresearchgate.net This reaction has a broader scope, as it is effective for both terminal and internal alkynes. wikipedia.orgnih.gov The mechanism of RuAAC is distinct from that of CuAAC. It is proposed to involve the oxidative coupling of the azide and the alkyne to the ruthenium center, forming a six-membered ruthenacycle intermediate. nih.govchalmers.seresearchgate.net The first carbon-nitrogen bond forms between the more electronegative carbon of the alkyne and the terminal, electrophilic nitrogen of the azide. nih.gov This intermediate then undergoes rate-determining reductive elimination to release the 1,5-triazole product and regenerate the active catalyst. organic-chemistry.orgnih.gov DFT calculations have provided support for this mechanistic pathway. nih.govresearchgate.net

| Feature | Copper-Catalyzed (CuAAC) | Ruthenium-Catalyzed (RuAAC) |

|---|---|---|

| Catalyst | Copper(I) salts (e.g., CuI) or Copper(II) with a reducing agent. mdpi.com | Ruthenium(II) complexes (e.g., [Cp*RuCl]). nih.gov |

| Alkyne Substrate | Terminal alkynes only. wikipedia.orgnih.gov | Terminal and internal alkynes. organic-chemistry.orgnih.gov |

| Product Regioisomer | 1,4-disubstituted 1,2,3-triazole. nih.gov | 1,5-disubstituted 1,2,3-triazole. organic-chemistry.org |

| Key Mechanistic Step | Formation of a copper-acetylide intermediate. nih.govrsc.org | Formation of a six-membered ruthenacycle via oxidative coupling. nih.govchalmers.se |

| Nature of Reaction | Stepwise, polar mechanism. rsc.org | Stepwise, via oxidative coupling and reductive elimination. nih.gov |

Insights into Intramolecular Cyclization Mechanisms

While intermolecular reactions of this compound are common, the potential for intramolecular cyclization also exists, leading to the formation of various heterocyclic structures. The specific mechanism depends on the reaction conditions and the presence of other functional groups.

One plausible pathway involves the intramolecular cyclization of a radical intermediate. For instance, azidoacyl radicals, which could be generated from a suitable precursor, can undergo 5- or 6-membered cyclization onto the azide group to yield lactams. nih.gov In such a mechanism, a radical would be generated on the carbon alpha to the carbonyl group, which would then attack the internal nitrogen of the azide moiety, followed by the expulsion of dinitrogen gas and subsequent radical quenching to form the cyclic lactam product.

Another potential mechanism, drawing parallels from studies on related amides, could involve base- or heat-induced cyclization. For example, the intramolecular cyclization of arylpropargyl amides can proceed through the formation of an allenic intermediate, followed by an intramolecular Diels-Alder reaction and subsequent rearrangement to form complex polycyclic systems. rsc.org For a molecule like this compound, a base could potentially initiate a cyclization by deprotonating the amide nitrogen, which could then attack the electrophilic terminal nitrogen of the azide, although this is less commonly reported. A more likely scenario under specific conditions could involve the thermal or photochemical generation of a nitrene from the azide, which could then undergo intramolecular C-H insertion or other cyclization pathways.

Mechanistic Aspects of Azide Reduction

The reduction of the azide group in this compound to the corresponding primary amine is a key transformation. This can be achieved using various reagents, each operating through a distinct mechanism.

Reduction with Metal Hydrides: Reagents like lithium aluminum hydride (LiAlH₄) are effective for reducing organic azides. masterorganicchemistry.com The mechanism involves the nucleophilic attack of the hydride (H⁻) on the terminal nitrogen of the azide. This is followed by a series of steps that ultimately lead to the liberation of nitrogen gas (N₂) and the formation of an amine-alane complex, which is then hydrolyzed upon aqueous workup to yield the primary amine. youtube.com

Catalytic Hydrogenation: This method typically employs a metal catalyst such as Palladium on carbon (Pd/C) with hydrogen gas (H₂). masterorganicchemistry.com The azide is adsorbed onto the surface of the metal catalyst, where the reaction with activated hydrogen occurs. This process sequentially reduces the azide, likely through intermediate species like triazenes and hydrazines, before finally cleaving the N-N bonds to produce the primary amine and nitrogen gas. It is considered a gentle reduction method. masterorganicchemistry.com

H₂S-Mediated Reduction: Hydrogen sulfide (B99878) (H₂S) can also serve as a reducing agent for aryl azides. Mechanistic studies reveal that the hydrosulfide (B80085) ion (HS⁻), rather than H₂S, is the active reducing species. nih.gov The proposed mechanism involves the nucleophilic attack of HS⁻ on the azide. One pathway suggests that an intermediate anionic azidothiol is attacked by a second equivalent of HS⁻. nih.gov This bimolecular process releases dinitrogen gas, a disulfide species, and the resulting arylamine. nih.gov

| Reducing Agent/System | Key Mechanistic Features | Typical Conditions |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Nucleophilic attack by hydride (H⁻). masterorganicchemistry.comyoutube.com | Anhydrous ether or THF, followed by aqueous workup. |

| Catalytic Hydrogenation (H₂/Pd-C) | Surface-catalyzed reaction with activated hydrogen. masterorganicchemistry.com | H₂ gas, Pd/C catalyst, solvent like ethanol (B145695) or methanol. |

| Hydrogen Sulfide (H₂S) | Nucleophilic attack by hydrosulfide ion (HS⁻) in a bimolecular process. nih.gov | NaSH or H₂S in a suitable solvent, often with a base. |

| Iron(III) Porphyrins / Thiols | Catalytic cycle involving iron porphyrin and a thiol as the stoichiometric reductant. nih.gov | Iron(III) meso-tetraarylporphine catalyst, thiol (e.g., dithiothreitol), aqueous/organic media. nih.gov |

Role of Catalysts in Promoting Specific Transformations

Catalysts play a pivotal role in directing the reactivity of this compound, enhancing reaction rates, and controlling selectivity.

In Huisgen [3+2] cycloadditions , the role of the catalyst is to fundamentally alter the reaction mechanism from a concerted to a stepwise pathway, thereby lowering the activation energy and dictating the regiochemical outcome. rsc.org

Copper(I) catalysts activate the terminal alkyne by forming a copper-acetylide species. This transformation increases the nucleophilicity of the alkyne's β-carbon, facilitating its attack on the terminal nitrogen of the azide, leading specifically to the 1,4-triazole. nih.govrsc.org The catalyst essentially orchestrates the assembly of the two components in a specific orientation.

Ruthenium(II) catalysts , such as [Cp*RuCl] complexes, operate through a completely different mechanism. They coordinate both the azide and the alkyne, facilitating an oxidative coupling to form a ruthenacycle. wikipedia.orgnih.gov This template effect forces the reactants into a geometry that, upon reductive elimination, selectively produces the 1,5-triazole. organic-chemistry.orgchalmers.se

In azide reduction , catalysts can enable the use of milder reducing agents and improve efficiency.

Palladium on carbon (Pd/C) in catalytic hydrogenation provides a surface on which the reaction between the azide and hydrogen gas can occur at a much lower temperature and pressure than would otherwise be required. organic-chemistry.org

Iron(III) meso-tetraarylporphines have been identified as effective catalysts for the reduction of aromatic azides using thiols as the reducing agents. nih.gov This system is notable for its compatibility with biological conditions, tolerating water and air. The catalyst facilitates the transfer of electrons from the thiol to the azide. nih.gov

Nickel boride , generated in situ from NiCl₂ and NaBH₄, is another catalyst that facilitates the reduction of azides under mild conditions. organic-chemistry.org

In each case, the catalyst provides an alternative, lower-energy reaction pathway that would be otherwise inaccessible, thereby promoting specific and controlled transformations of the this compound molecule.

Advanced Structural Characterization and Conformational Analysis

X-ray Crystallography Studies of N-Aryl-α-azidoacetamides

X-ray crystallography offers an unambiguous determination of the molecular structure in the solid state. Studies on 2-azido-N-(4-methylphenyl)acetamide, a representative N-aryl-α-azidoacetamide, provide critical data on conformation, molecular packing, and non-covalent interactions. nih.goviucr.orgresearchgate.netiucr.org

The crystal structure of 2-azido-N-(4-methylphenyl)acetamide reveals that the asymmetric unit contains three independent molecules. nih.goviucr.orgiucr.org This complexity allows for an observation of different conformational states within a single crystal lattice. A key differentiator between these molecules is the rotational orientation of the azido (B1232118) group relative to the acetamide (B32628) backbone. iucr.orgiucr.org

The conformation is detailed by specific torsion angles. For instance, the N—N—C—C torsion angles, which describe the rotation around the C-C bond adjacent to the azide (B81097), have been measured at -173.9(2)°, -102.7(2)°, and -173.6(2)° for the three independent molecules. iucr.orgresearchgate.netiucr.org Two of the molecules adopt a very similar, nearly anti-planar conformation, while the third shows a significantly different rotation. nih.goviucr.orgiucr.org The rotational orientation of the phenyl group with respect to the carboxamide moiety is influenced by intramolecular C—H⋯O hydrogen bonds. nih.gov

| Crystal Data for 2-azido-N-(4-methylphenyl)acetamide | |

| Chemical Formula | C₉H₁₀N₄O |

| Molecular Weight | 190.21 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 14.4362 (4) |

| b (Å) | 21.3403 (6) |

| c (Å) | 9.2949 (3) |

| β (°) | 98.356 (1) |

| Volume (ų) | 2833.11 (14) |

| Z | 12 |

| Temperature (K) | 150 |

Source: researchgate.net

| Selected Torsion Angles (°) for 2-azido-N-(4-methylphenyl)acetamide | |

| Molecule 1 | |

| N3—N2—C9—C8 | -173.9 (2) |

| Molecule 2 | |

| N7—N6—C18—C17 | -102.7 (2) |

| Molecule 3 | |

| N11—N10—C27—C26 | -173.6 (2) |

Source: researchgate.net

The crystal packing of N-aryl-α-azidoacetamides is primarily governed by a network of hydrogen bonds. In the crystal of 2-azido-N-(4-methylphenyl)acetamide, each of the three independent molecules forms N—H⋯O hydrogen bonds with its counterparts, creating distinct zigzag chains that extend along the c-axis direction. nih.goviucr.orgiucr.org

| Hydrogen-Bond Geometry (Å, °) for 2-azido-N-(4-methylphenyl)acetamide | ||||

| D—H···A | D—H | H···A | D···A | D—H···A |

| N1—H1A···O1 | 0.82 (3) | 2.09 (3) | 2.903 (3) | 171 (3) |

| N5—H5A···O2 | 0.81 (3) | 2.15 (3) | 2.946 (3) | 166 (3) |

| N9—H9C···O3 | 0.85 (3) | 2.05 (3) | 2.893 (3) | 172 (3) |

| C15—H15···O2 | 0.91 (3) | 2.34 (2) | 2.905 (3) | 120 (2) |

| C24—H24···O3 | 0.91 (3) | 2.27 (3) | 2.882 (3) | 125 (2) |

Source: researchgate.net

Spectroscopic Characterization Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure, identifying functional groups, and providing data that complements crystallographic analysis.

NMR spectroscopy provides detailed information about the chemical environment of hydrogen and carbon atoms within the molecule. For 2-azido-N-(4-methylphenyl)acetamide, ¹H and ¹³C NMR spectra have been recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). nih.goviucr.org The proton NMR spectrum shows characteristic signals for the amide proton (NH), aromatic protons (Harom), the methylene (B1212753) protons (CH₂), and the methyl protons (CH₃). nih.goviucr.org The carbon-13 spectrum correspondingly shows signals for the carbonyl carbon (C=O), aromatic carbons, and the aliphatic methylene carbon. nih.goviucr.org

| NMR Data for 2-azido-N-(4-methylphenyl)acetamide in DMSO-d₆ | ||

| Nucleus | Chemical Shift (δ, ppm) | Description |

| ¹H NMR | 10.05 | (1H, s, NH) |

| 6.93–7.1 | (4H, m, Harom) | |

| 4.21 | (3H, s, CH₃) | |

| 4.02 | (2H, s, CH₂) | |

| ¹³C NMR | 165.71 | (C=O) |

| 155.47 | (Carom–O) | |

| 131.47 | (Carom—N) | |

| 113.90–120.86 | (Carom) | |

| 63.85 | (CH₃) | |

| 51.18 | (CH₂) |

Source: nih.goviucr.org *Note: Some chemical shift values as reported in the source literature appear atypical and may be subject to interpretation or potential typographical error.

IR spectroscopy is used to identify the presence of specific functional groups through their characteristic vibrational frequencies. researchgate.net The IR spectrum of 2-azido-N-(4-methylphenyl)acetamide displays several key absorption bands that confirm its structure. nih.goviucr.org The most prominent of these is the strong, sharp peak for the azide group (N₃) asymmetric stretch, which is a definitive marker for this class of compounds. nih.goviucr.orgresearchgate.net Other significant vibrations include the N-H stretch of the amide, the C=O stretch of the amide (Amide I band), and aromatic C-H stretches. nih.goviucr.org

| FT-IR Vibrational Frequencies (cm⁻¹) for 2-azido-N-(4-methylphenyl)acetamide | |

| Frequency (ν, cm⁻¹) | Assignment |

| 3254 | ν(N—H amide) |

| 3073 | ν(C—Harom) |

| 2961 | ν(C—H, CH₂) |

| 2109 | ν(N₃) |

| 1660 | ν(C=O amide) |

| 1175 | ν(C—N) |

| 1027 | ν(N—C amide) |

Source: nih.goviucr.orgresearchgate.net

HRMS is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the confident determination of its elemental formula. nih.govcsic.es For 2-azido-N-(4-methylphenyl)acetamide, electrospray ionization (ESI) mass spectrometry was used. The experimentally determined mass-to-charge ratio (m/z) was found to be 190.1191, which is in excellent agreement with the calculated value of 190.21 for the molecular formula C₉H₁₀N₄O. nih.goviucr.orgiucr.org This confirms the elemental composition of the molecule. researchgate.net

| HRMS Data for 2-azido-N-(4-methylphenyl)acetamide | |

| Parameter | Value |

| Formula | C₉H₁₀N₄O |

| Calculated m/z | 190.21 |

| Found m/z (ESI-MS) | 190.1191 |

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2-azido-N-(2-methylphenyl)acetamide, DFT calculations, often performed with basis sets like B3LYP/6-311++G(d,p), are employed to determine its optimized geometry and to gain a deeper understanding of its molecular and chemical properties. researchgate.net These calculations can predict bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional picture of the molecule.

Furthermore, DFT is utilized to analyze the global and local reactivity of the compound through the calculation of global reactivity descriptors and Fukui functions. researchgate.net Such studies can reveal that the molecule may act as a strong electrophile and a moderate nucleophile in polar organic reactions. researchgate.net The spatial distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can also be calculated, which is crucial for understanding the molecule's electronic behavior and reactivity. cyberleninka.ru

| Computational Method | Basis Set | Investigated Properties | Key Findings |

| DFT | B3LYP/6-311++G(d,p) | Optimized geometry, global reactivity descriptors, Fukui functions. | Provides insights into molecular and chemical properties, suggesting the molecule can act as a strong electrophile and moderate nucleophile. researchgate.net |

| DFT | wB97X-D/cc-pVDZ | Global and local reactivity. | Offers information on the molecule's potential behavior in polar organic reactions. researchgate.net |

Molecular Modeling and Conformational Landscape Analysis

Molecular modeling techniques are used to study the different spatial arrangements, or conformations, that a molecule can adopt. For acetamide (B32628) derivatives, the asymmetric unit can sometimes contain multiple independent molecules with different conformations. nih.govdoaj.org For instance, in the related compound 2-azido-N-(4-methylphenyl)acetamide, the asymmetric unit comprises three independent molecules where the rotational orientation of the azido (B1232118) group differs significantly. researchgate.netnih.gov The N—N—C—C torsion angles for these conformers have been reported as −173.9 (2)°, −102.7 (2)°, and −173.6 (2)°. researchgate.netnih.gov

Similarly, the asymmetric unit of 2-azido-N-(2,6-dimethylphenyl)acetamide consists of two independent molecules that differ in the rotational orientation of the 2-azidoacetamido group. doaj.orgnih.gov These differences in conformation can be influenced by intramolecular and intermolecular interactions, such as hydrogen bonds and van der Waals contacts. doaj.orgnih.gov For example, intramolecular C—H⋯O hydrogen bonds can influence the rotational orientation of the phenyl group relative to the carboxamide moiety. nih.gov Hirshfeld surface analysis is another computational tool that can be used to analyze intermolecular interactions. researchgate.net

| Compound | Key Conformational Features | Torsion Angles (°) |

| 2-azido-N-(4-methylphenyl)acetamide | Three independent molecules in the asymmetric unit with differing azido group orientations. researchgate.netnih.gov | N—N—C—C: -173.9 (2), -102.7 (2), -173.6 (2) researchgate.netnih.gov |

| 2-azido-N-(2,6-dimethylphenyl)acetamide | Two independent molecules in the asymmetric unit with differing 2-azidoacetamido group orientations. doaj.orgnih.gov | O1—C9—N1—C1: -6.3 (9), C9—C10—N2—N3: -86.3 (7) (Molecule 1); O2—C19—N5—C11: 6.8 (8), C19—C20—N6—N7: 86.6 (7) (Molecule 2) nih.gov |

Prediction of Reactivity and Reaction Pathways

Computational methods are instrumental in predicting the reactivity of this compound and its derivatives. DFT calculations, as mentioned earlier, provide insights into the molecule's electrophilic and nucleophilic nature. researchgate.net Azides are known to be valuable intermediates in organic synthesis, particularly for the preparation of heterocyclic compounds like tetrazoles and triazoles through reactions such as azide-alkyne cycloadditions. researchgate.netnih.gov

Theoretical studies can help to understand the mechanisms of these reactions. For instance, in the synthesis of a new triazoloquinoxaline derivative, a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" chemistry procedure was used, and DFT calculations were performed to understand the properties of the resulting molecule. researchgate.net

Application of Molecular Docking in the Study of Derived Compounds

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. semanticscholar.org This method is widely used in drug design to study the interaction between a ligand and a protein at the atomic level. semanticscholar.org For compounds derived from acetamide scaffolds, molecular docking has been employed to investigate their potential as inhibitors of various enzymes.

For example, derivatives of 2-((1H-indol-3-yl)thio)-N-phenylacetamide have been studied as potential inhibitors of the influenza A virus neuraminidase (NA) receptor. semanticscholar.org Molecular docking simulations in these studies help to understand the residual interactions of the most stable ligand-protein complexes, identifying key interactions like hydrogen bonds and hydrophobic interactions with specific amino acid residues in the active site. semanticscholar.org Similarly, docking studies have been performed on N-aryl-2-(N-disubstituted) acetamide compounds to evaluate them as potential inhibitors of monoamine oxidases (MAO-A and MAO-B) and cholinesterases (AChE and BChE). semanticscholar.org These in silico studies can guide the synthesis of new derivatives with enhanced potency. ijper.org

| Derived Compound Series | Target Protein/Enzyme | Key Findings from Docking Studies |

| 2-((1H-indol-3-yl)thio)-N-phenylacetamide derivatives | Influenza A virus neuraminidase (NA) receptor | Identified key H-bond and hydrophobic interactions with residues like ARG118, ASP151, and GLU119. semanticscholar.org |

| N-aryl-2-(N-disubstituted) acetamide compounds | Monoamine oxidases (MAO-A, MAO-B), Cholinesterases (AChE, BChE) | Predicted potential selective affinity against MAO-B. semanticscholar.org |

| N-phenyl-2-(phenyl-amino) acetamide derivatives | Factor VIIa | Showed good binding affinity, with electron-withdrawing substitutions enhancing inhibition. ijper.org |

| 2-hydroxyphenyl substituted aminoacetamides | Succinate dehydrogenase (SDH) | Suggested SDH as a potential target for fungicidal activity. nih.gov |

Applications in Organic Synthesis and Derivatization

Precursor for the Synthesis of Nitrogenous Heterocyclic Compounds

Azides are well-established precursors for synthesizing a range of heterocyclic compounds. nih.goviucr.org The azide (B81097) group in 2-azido-N-(2-methylphenyl)acetamide is a key functional group that enables its use in cycloaddition reactions and other transformations to form stable ring structures. N-arylacetamides like this compound are recognized as significant intermediates for the preparation of various heterocyclic systems. nih.goviucr.orgresearchgate.net

The azide functionality is fundamental to the synthesis of 1,2,3-triazole rings through [3+2] cycloaddition reactions, often referred to as "click chemistry." researchgate.net In this process, the this compound can react with various alkynes. This reaction is typically catalyzed by copper(I) to afford 1,4-disubstituted 1,2,3-triazoles, or it can proceed under thermal conditions, sometimes leading to a mixture of 1,4- and 1,5-isomers. A general scheme for this synthesis involves the reaction of an azide with a terminal alkyne. nih.gov The versatility of this reaction allows for the introduction of a wide array of substituents onto the triazole ring, depending on the structure of the alkyne used. nih.gov The synthesis of 1-heteroaryl-4-trimethylsilyl-1,2,3-triazoles from various azides and (trimethylsilyl)acetylene demonstrates the high efficiency of this cycloaddition. rsc.org

Table 1: Examples of 1,2,3-Triazole Synthesis via Azide-Alkyne Cycloaddition This table presents a generalized reaction scheme and is for illustrative purposes.

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type |

|---|---|---|---|

| This compound | Terminal Alkyne (e.g., Phenylacetylene) | Copper(I) source (e.g., Cu(I)I) | 1,4-disubstituted 1,2,3-triazole |

| This compound | Internal Alkyne (e.g., Diphenylacetylene) | Heat | 1,4,5-trisubstituted 1,2,3-triazole |

Tetrazoles, five-membered rings containing four nitrogen atoms, can be synthesized from organic azides. One of the most common methods is the [3+2] cycloaddition of an azide with a cyanide. researchgate.net Specifically, 2-azido-N-(substituted phenyl)-acetamides can be used as key intermediates to produce tetrazole derivatives. researchgate.net This reaction typically involves treating the azide with a source of cyanide, often in the presence of a Lewis acid or under conditions that generate hydrazoic acid in situ. researchgate.net The resulting 5-substituted tetrazoles are important motifs in medicinal chemistry. mdpi.com

Table 2: General Reaction for Tetrazole Synthesis This table presents a generalized reaction scheme and is for illustrative purposes.

| Reactant 1 | Reactant 2 | Conditions | Product Type |

|---|---|---|---|

| This compound | Nitrile (R-C≡N) | Lewis Acid (e.g., ZnCl₂) or H⁺ | 1-substituted, 5-R-tetrazole |

Beyond triazoles and tetrazoles, the reactivity of the azide group in this compound opens pathways to other heterocyclic systems. nih.goviucr.org For instance, azides can react with various reagents to form triazolines. nih.gov The specific heterocyclic architecture that can be accessed depends on the reaction partner and conditions employed. The compound's role as an intermediate highlights its potential in the exploratory synthesis of novel heterocyclic structures. nih.govresearchgate.net

Building Block in the Construction of Complex Molecular Architectures

The term "building block" in organic synthesis refers to a molecule that can be readily incorporated into a larger, more complex structure. This compound fits this description perfectly. universiteitleiden.nl Its dual functionality—the azide for cycloadditions or reductions and the acetamide (B32628) for potential further reactions—allows for sequential or tandem reactions. This enables the construction of elaborate molecular frameworks from simpler precursors. universiteitleiden.nlekb.eg For example, the azide can be used to link the molecule to another part of a target structure via a triazole bridge, a common strategy in drug discovery and materials science. tubitak.gov.tr The synthesis of complex 2-amino-2-deoxy-D-mannose derivatives from azido (B1232118) precursors showcases the utility of azides as versatile building blocks. universiteitleiden.nl

Derivatization to Corresponding Aminoacetamides and Other Functionalized Compounds

The azide group is a masked form of an amine. A common and highly useful transformation of this compound is the reduction of the azide to a primary amine, which would yield 2-amino-N-(2-methylphenyl)acetamide. This reduction can be achieved using various methods, such as catalytic hydrogenation (e.g., H₂/Pd-C), the Staudinger reaction (using triphenylphosphine (B44618) followed by hydrolysis), or with reducing agents like zinc in the presence of acetic anhydride, which can directly yield the acetamido derivative. universiteitleiden.nl This transformation is valuable as it converts the azide, a versatile functional group for cycloadditions, into a nucleophilic amine that can participate in a host of other reactions, including amidation, alkylation, and Schiff base formation. rsc.org This derivatization significantly expands the synthetic utility of the parent compound. universiteitleiden.nl

Conclusion and Future Research Directions

Current State of Research on 2-azido-N-(2-methylphenyl)acetamide and its Analogues

Currently, the body of research specifically centered on this compound is limited. However, the broader classes of organic azides and N-arylacetamides are well-studied. Organic azides are recognized for their versatile reactivity, particularly in cycloaddition reactions and as precursors to nitrenes. wikipedia.org N-arylacetamides are prevalent motifs in numerous biologically active compounds and functional materials. nih.govsemanticscholar.org

Recent studies on related compounds, such as 2-azido-N-phenylacetamide and its derivatives, have focused on their synthesis and crystal structure analysis. researchgate.netiucr.orgiucr.org These studies provide foundational data on molecular geometry and intermolecular interactions, which are crucial for understanding the physical properties and potential applications of these compounds. For instance, the crystal structure of 2-azido-N-(2,6-dimethylphenyl)acetamide has been elucidated, revealing details about its molecular conformation. nih.gov Research on fluoro-substituted aryl azides has highlighted their complex photochemistry and potential in photoaffinity labeling and the synthesis of novel heterocyclic compounds. benthamdirect.com The synthesis of various 2-azido-N-phenylacetamides is often a key step in creating more complex molecules, such as 1,2,3-triazole acetamide (B32628) linked quinazolinone derivatives. researchgate.net

Unexplored Reactivity and Novel Transformations

The azide (B81097) functional group in this compound is a gateway to a rich landscape of chemical transformations. A primary area for future investigation is the exploration of its intramolecular reactions. The proximity of the azide to the ortho-methylphenyl group could lead to novel cyclization pathways under thermal or photochemical conditions, potentially forming unique heterocyclic scaffolds.

The azide can serve as a precursor to a highly reactive nitrene intermediate, which can undergo various reactions such as C-H insertion, aziridination, and rearrangement. The study of these reactions in the context of the this compound structure could lead to the development of new synthetic methodologies. Furthermore, the azide group is a key participant in 1,3-dipolar cycloaddition reactions, famously exemplified by the "click chemistry" reaction with alkynes to form triazoles. wikipedia.org Investigating the kinetics and regioselectivity of such reactions with a diverse range of alkynes and other dipolarophiles is a promising avenue for creating novel compound libraries with potential applications in drug discovery and materials science.

Advancements in Sustainable Synthetic Methodologies

The development of green and sustainable methods for the synthesis of this compound and its analogues is a critical area for future research. Traditional methods for introducing the azide group often involve the use of potentially hazardous reagents. organic-chemistry.org Future work should focus on developing safer and more environmentally benign azidating agents and reaction conditions.

This includes exploring catalytic methods that minimize waste and improve atom economy. For instance, the use of solid-supported reagents or flow chemistry could offer safer and more efficient alternatives to traditional batch processes. An electrochemical approach for the synthesis of vicinal azidoacetamides has been developed, offering a mild and environmentally friendly alternative that avoids chemical oxidants and transition-metal catalysts. rsc.org Additionally, exploring one-pot syntheses from readily available starting materials, such as the corresponding aniline (B41778), would streamline the production process and reduce the environmental impact. researchgate.net Research into ultrasound-irradiated synthesis has also shown promise for a more efficient and greener method for producing related compounds. researchgate.net

Development of Innovative Synthetic Applications

The unique structural features of this compound suggest a range of potential applications. The presence of the azide handle makes it an ideal building block for the synthesis of more complex molecules through click chemistry and other ligation reactions. wikipedia.org This could be exploited in the development of new pharmaceuticals, agrochemicals, and functional materials.

For example, it could be used as a key intermediate in the synthesis of novel heterocyclic compounds with potential biological activity. Vinyl azides, a related class of compounds, have been shown to be valuable precursors for a wide variety of nitrogen-containing heterocycles. rsc.org The N-(2-methylphenyl)acetamide portion of the molecule could also impart specific properties, such as influencing biological targets or modifying the physical characteristics of polymers. Its application in photoaffinity labeling, a technique used to identify protein-ligand interactions, is another promising area, drawing on the known photochemical reactivity of aryl azides. benthamdirect.com

Enhanced Computational Approaches for Design and Prediction

Computational chemistry offers powerful tools to accelerate the discovery and development of new applications for this compound and its analogues. Density Functional Theory (DFT) and other quantum mechanical methods can be used to predict the compound's reactivity, spectroscopic properties, and reaction mechanisms. researchgate.netmdpi.com

Future computational studies could focus on:

Reaction Pathway Elucidation: Modeling potential intramolecular reactions and cycloadditions to predict the most favorable products and reaction conditions. nih.govacs.org

Virtual Screening: Designing libraries of virtual analogues and screening them for potential biological activity or material properties.

Understanding Structure-Property Relationships: Using computational models to understand how modifications to the chemical structure affect its electronic and physical properties. acs.org

By combining computational predictions with experimental validation, researchers can more efficiently explore the chemical space around this compound and identify the most promising candidates for specific applications.

Q & A

Basic: What is the standard synthetic route for 2-azido-N-(2-methylphenyl)acetamide, and how is reaction progress monitored?

Answer:

The compound is synthesized via nucleophilic substitution. A mixture of 2-chloro-N-(2-methylphenyl)acetamide (20 mmol) and sodium azide (30 mmol) in a toluene-water (8:2 v/v) solvent system is refluxed for 5–7 hours. Reaction progress is monitored by thin-layer chromatography (TLC) using hexane:ethyl acetate (9:1) as the mobile phase. Post-reaction, toluene is removed under reduced pressure, and the product is isolated via ice quenching (for solids) or ethyl acetate extraction (for liquids). Crystallization in ethanol yields pure product .

Basic: What safety precautions are critical when handling azido derivatives like this compound?

Answer:

Azides are thermally unstable and may decompose explosively. Key precautions include:

- Avoiding heat sources, sparks, or open flames (P210 hazard code).

- Using blast shields and fume hoods during synthesis.

- Storing the compound in cool, dark conditions to prevent degradation.

Safety protocols from structurally similar azides (e.g., 2-azido-N-(3-methylphenyl)acetamide) recommend rigorous personal protective equipment (PPE) and emergency procedures for accidental exposure .

Basic: Which spectroscopic methods are used to characterize this compound?

Answer:

- NMR Spectroscopy: H and C NMR confirm the acetamide backbone and azide group integration.

- FTIR: A strong absorbance ~2100 cm confirms the azide (-N) stretch.

- UV-Vis: Used to study electronic transitions, particularly if the compound is photoactive.

- Single-crystal XRD: Resolves molecular geometry and confirms stereochemistry .

Advanced: How can reaction yields be optimized for azidoacetamide synthesis?

Answer:

Yield optimization strategies include:

- Solvent Variation: Replacing toluene with DMF or THF to enhance solubility of intermediates.

- Catalyst Screening: Testing phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate azide substitution.

- Temperature Control: Reducing reflux time to minimize azide decomposition. Data from analogous reactions show yield improvements from 40% to 65% under controlled conditions .

Advanced: How can computational methods predict the bioactivity of this compound?

Answer:

- Molecular Docking: The compound’s structure is docked against protein targets (e.g., enzymes or receptors) using software like AutoDock Vina. The azide group’s electron-withdrawing properties may influence binding affinity.

- QSAR Modeling: Quantitative structure-activity relationship (QSAR) studies correlate substituent effects (e.g., methyl vs. nitro groups) with biological activity.

- DFT Calculations: Predict thermodynamic stability and reaction pathways for azide decomposition .

Advanced: How to resolve contradictions in reported synthetic yields for azidoacetamides?

Answer:

Yield discrepancies often arise from:

- Impurity Profiles: Unreacted starting materials (e.g., 2-chloro precursors) may skew yields. HPLC or GC-MS purity checks are recommended.

- Azide Stability: Degradation during workup can reduce isolated yields. Low-temperature quenching and inert atmospheres mitigate this.

- Solvent Polarity: Polar solvents like acetonitrile improve intermediate solubility, as seen in related acetamide syntheses .

Advanced: What green chemistry approaches apply to azidoacetamide synthesis?

Answer:

- Solvent Recycling: Recovering toluene via distillation reduces waste.

- Biocatalysis: Enzymatic substitution (e.g., using azide-specific transferases) avoids harsh reagents.

- Microwave-Assisted Synthesis: Reduces reaction time from hours to minutes, minimizing energy use. Pilot studies on similar compounds achieved 85% yield in 30 minutes .

Advanced: How to identify pharmacological targets for this compound?

Answer:

- Target Fishing: Use cheminformatics tools (e.g., SwissTargetPrediction) to map the compound’s structure to known drug targets.

- Kinase Assays: Screen against kinase libraries, as acetamide derivatives often inhibit ATP-binding pockets.

- Metabolic Profiling: Incubate with liver microsomes to identify bioactive metabolites. Structural analogs have shown activity in cancer cell lines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.